molecular formula C11H13ClN2S B1478059 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride CAS No. 1803606-25-8

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride

Cat. No.: B1478059
CAS No.: 1803606-25-8
M. Wt: 240.75 g/mol
InChI Key: MXXSUSNFNKBUBK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both thiazole and amine functionalities. The compound's Chemical Abstracts Service registry number is documented as 1803606-25-8, providing a unique identifier for this specific molecular entity. The molecular formula C₁₁H₁₃ClN₂S reflects the elemental composition, indicating the presence of eleven carbon atoms, thirteen hydrogen atoms, one chlorine atom (from the hydrochloride salt), two nitrogen atoms, and one sulfur atom. The molecular weight is calculated as 240.75 grams per mole, accounting for the additional mass contributed by the hydrochloride salt formation.

The structural representation using Simplified Molecular Input Line Entry System notation is documented as CC(C1=CSC(C2=CC=CC=C2)=N1)N.[H]Cl, which provides a standardized method for describing the compound's connectivity. Alternative nomenclature systems may refer to this compound using variations in naming conventions, but the core structural identity remains consistent across different chemical databases. The compound's systematic name reflects the hierarchical naming approach, beginning with the thiazole ring as the parent structure and identifying the phenyl and ethylamine substituents with their respective positional descriptors.

The following table summarizes the key chemical identifiers and properties:

Property Value
Chemical Abstracts Service Number 1803606-25-8
Molecular Formula C₁₁H₁₃ClN₂S
Molecular Weight 240.75 g/mol
Simplified Molecular Input Line Entry System CC(C1=CSC(C2=CC=CC=C2)=N1)N.[H]Cl
Material Data File Number MFCD28397706

The chemical identity encompasses not only the primary structure but also the stereochemical considerations and potential conformational flexibility of the molecule. The thiazole ring system adopts a planar configuration due to its aromatic character, while the ethylamine chain introduces conformational degrees of freedom that may influence the compound's interaction with biological targets. The hydrochloride salt formation involves protonation of the primary amine functionality, resulting in a positively charged ammonium center that enhances the compound's water solubility and crystallization properties.

Historical Context of Thiazole Derivatives in Organic Chemistry

The development of thiazole chemistry traces its origins to the late nineteenth century, when pioneering chemists first began investigating heterocyclic compounds containing both sulfur and nitrogen atoms. The foundational work in thiazole synthesis was established by Arthur Hantzsch in 1887, who developed what would become known as the Hantzsch thiazole synthesis, a reaction that remains one of the most important methods for constructing thiazole rings. This historical breakthrough involved the condensation of alpha-haloketones with thioamides or thiourea derivatives, establishing a synthetic pathway that enabled systematic exploration of thiazole chemistry. Hantzsch's initial investigations demonstrated that these heterocyclic compounds possessed unique chemical properties and stability characteristics that distinguished them from other five-membered ring systems.

The early twentieth century witnessed significant expansion in thiazole chemistry, with researchers recognizing the potential of these compounds in both synthetic and biological applications. The work of Cook and Heilbron in 1947 introduced an alternative synthetic approach, known as the Cook-Heilbron thiazole synthesis, which focused on the formation of 5-aminothiazoles through the reaction of alpha-aminonitriles with carbon disulfide and related sulfur-containing reagents. This method provided access to aminothiazole derivatives that were previously difficult to obtain and expanded the structural diversity available to medicinal chemists. The Cook-Heilbron synthesis represented a significant advancement in the field, offering mild reaction conditions and excellent yields for the preparation of 5-aminothiazole compounds.

The recognition of thiazole's pharmaceutical potential emerged through the discovery of thiamine, also known as vitamin B₁, which contains a thiazole ring as an essential structural component. This discovery highlighted the biological relevance of thiazole-containing molecules and sparked interest in developing synthetic thiazole derivatives for therapeutic applications. Throughout the mid-twentieth century, researchers systematically explored the structure-activity relationships of thiazole compounds, leading to the development of numerous pharmaceutical agents containing thiazole rings. The Robinson-Gabriel synthesis, another important historical method, provided additional synthetic routes to thiazole derivatives through the cyclization of acylaminocarbonyl compounds with phosphorus pentasulfide.

Modern developments in thiazole chemistry have embraced advanced synthetic methodologies, including metal-catalyzed reactions and environmentally sustainable approaches. Recent research has focused on developing novel synthetic routes that offer improved efficiency, reduced environmental impact, and access to previously challenging thiazole structures. The evolution of thiazole chemistry from its nineteenth-century origins to contemporary pharmaceutical applications demonstrates the enduring importance of this heterocyclic system in organic chemistry and drug development.

Significance of Structural Features in Pharmacophore Development

The structural architecture of this compound embodies several key features that contribute to its potential as a pharmacophore in drug development. The thiazole ring system serves as a crucial scaffold in medicinal chemistry due to its unique electronic properties and spatial arrangement of functional groups. The five-membered heterocyclic ring containing both sulfur and nitrogen atoms provides a rigid, planar framework that can engage in specific interactions with biological targets through hydrogen bonding, pi-pi stacking, and electrostatic interactions. The aromatic character of the thiazole ring, evidenced by significant pi-electron delocalization, enables the compound to participate in favorable binding interactions with protein active sites and receptor domains.

The phenyl substituent at the 2-position of the thiazole ring introduces additional pharmacophoric elements that enhance the compound's potential for biological activity. This aromatic group provides hydrophobic interactions and the possibility for pi-pi stacking with aromatic amino acid residues in protein targets. The spatial positioning of the phenyl group relative to the thiazole ring creates a specific three-dimensional arrangement that can contribute to selectivity and potency in biological systems. Research has demonstrated that the substitution pattern on thiazole rings significantly influences their pharmacological properties, with 2-phenyl substitution being particularly favorable for various therapeutic applications.

The ethylamine chain attached to the 4-position of the thiazole ring represents a critical pharmacophoric element that introduces basicity and hydrogen bonding capability to the molecule. The primary amine functionality can form ionic interactions with acidic residues in biological targets and participate in hydrogen bonding networks that stabilize protein-ligand complexes. The length and flexibility of the ethylamine chain allow for optimal positioning of the amine group within binding sites, contributing to the compound's potential for high-affinity interactions with target proteins. The conversion to the hydrochloride salt form enhances the compound's pharmaceutical properties by improving water solubility and stability.

The following table summarizes the key pharmacophoric features and their contributions:

Structural Feature Pharmacophoric Contribution
Thiazole Ring Rigid scaffold, hydrogen bonding, aromatic interactions
Phenyl Substituent Hydrophobic interactions, pi-pi stacking
Ethylamine Chain Ionic interactions, hydrogen bonding
Hydrochloride Salt Enhanced solubility, improved stability

The integration of these structural elements in this compound creates a multifunctional pharmacophore capable of engaging with diverse biological targets. The compound's design reflects modern principles of drug design, incorporating multiple interaction points that can contribute to both potency and selectivity in pharmaceutical applications. The thiazole scaffold has been successfully incorporated into numerous marketed pharmaceutical agents, including anti-inflammatory drugs, antimicrobial agents, and cardiovascular medications, demonstrating the versatility and therapeutic potential of this heterocyclic system.

Properties

IUPAC Name

1-(2-phenyl-1,3-thiazol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-8(12)10-7-14-11(13-10)9-5-3-2-4-6-9;/h2-8H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXSUSNFNKBUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties. The compound’s interaction with proteins often involves binding to specific sites, altering the protein’s conformation and function. These interactions are crucial for its biological activity and potential therapeutic applications.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it can inhibit the growth of certain bacterial cells by disrupting their metabolic processes. Additionally, it affects gene expression by binding to DNA or interacting with transcription factors, thereby regulating the transcription of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes and proteins, inhibiting or activating their activity. This binding can lead to conformational changes in the biomolecules, affecting their function. The compound also influences gene expression by interacting with DNA or transcription factors, leading to changes in the transcription of specific genes. These molecular interactions are critical for its biological activity and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can also result in changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial activity. At high doses, it can cause toxic or adverse effects, including damage to cellular structures and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit certain bacterial enzymes, disrupting their metabolic processes and leading to cell death. These interactions are essential for its antimicrobial activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. For instance, it can be transported into bacterial cells via specific transporters, where it exerts its antimicrobial effects. These interactions are crucial for its therapeutic potential and effectiveness.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it can localize to the bacterial cell membrane, where it disrupts membrane integrity and inhibits cell growth. These localization patterns are essential for its biological activity and potential therapeutic applications.

Biological Activity

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C11H13ClN2S
  • Molecular Weight: 240.75 g/mol
  • CAS Number: 119031196
  • Synonyms: 1-(2-Phenylthiazol-4-yl)ethanamine hydrochloride

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with amines. The process can be optimized for yield and purity through various organic synthesis techniques, including reflux and crystallization methods.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits notable activity against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 mg/mL0.50 mg/mL
Escherichia coli0.50 mg/mL1.00 mg/mL
Candida albicans0.30 mg/mL0.60 mg/mL
Aspergillus niger0.20 mg/mL0.40 mg/mL

The compound showed the best activity against Staphylococcus aureus and Aspergillus niger , indicating its potential as an antimicrobial agent in clinical settings .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity, particularly against pathogenic fungi such as Candida species and Aspergillus species. The antifungal efficacy is often measured using MIC and MFC (Minimum Fungicidal Concentration) assays.

Table 2: Antifungal Activity Data

Fungal SpeciesMIC (mg/mL)MFC (mg/mL)
Candida albicans0.300.60
Aspergillus niger0.200.40

These findings suggest that the compound could be a valuable candidate for developing new antifungal therapies .

The biological activity of thiazole derivatives is often attributed to their ability to interfere with microbial cell wall synthesis and function, as well as their role in inhibiting key metabolic pathways within the pathogens . Molecular docking studies have indicated that these compounds can bind effectively to target proteins involved in bacterial and fungal growth .

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazole derivatives in vivo. For instance, a study involving animal models demonstrated that treatment with this compound significantly reduced infection rates caused by both gram-positive and gram-negative bacteria .

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride has been explored for its potential therapeutic properties:

Anticancer Activity

Research indicates that compounds with thiazole moieties exhibit anticancer properties. Studies have shown that derivatives of thiazole can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Neurological Research

The thiazole ring is known for its role in neuropharmacology. Compounds similar to this compound have been studied for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders such as depression and anxiety .

Material Science Applications

The unique properties of this compound make it suitable for various applications in material science:

Polymer Additives

As a small molecule scaffold, it can be used to modify the properties of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it useful in developing advanced materials for industrial applications .

Coatings and Films

The compound's chemical stability and resistance to degradation make it an excellent candidate for use in protective coatings and films. Research is ongoing to evaluate its effectiveness in various environmental conditions .

Case Studies and Research Findings

Study TitleFocusFindings
"Anticancer Properties of Thiazole Derivatives"Cancer ResearchDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
"Antimicrobial Efficacy of Thiazole Compounds"MicrobiologyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
"Neuropharmacological Effects of Thiazole Derivatives"NeuroscienceIndicated potential antidepressant effects through modulation of serotonin pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole Ring Modifications

Positional Isomerism
  • 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride (CAS 1197519-74-6): Substituent positions differ: methyl at thiazole 4-position, ethanamine at 5-position. Molecular weight: 254.78 vs. 240.74 for the target compound. The methyl group increases lipophilicity (clogP ~2.1 vs.
Halogenation Effects
  • 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride :
    • 4-Chlorophenyl substitution introduces electron-withdrawing effects, altering π-π stacking interactions.
    • Dihydrochloride salt improves aqueous solubility (e.g., >50 mg/mL vs. ~30 mg/mL for the target).

Heterocycle Replacement

Triazole-Based Analogs
  • 2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (CAS 1803581-71-6):
    • Replaces thiazole with 1,2,4-triazole, reducing sulfur-mediated interactions but increasing hydrogen-bonding capacity.
    • Molecular formula: C₁₀H₁₃ClN₄ vs. C₁₁H₁₂ClN₂S for the target.
  • 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride (C₁₀H₁₃ClN₄):
    • Triazole’s lower aromaticity may reduce metabolic stability compared to thiazole.

Substituent Variations on the Ethylamine Chain

  • 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine dihydrochloride (CAS 1443981-21-2): Ethane-1,2-diamine replaces ethylamine, introducing an additional amine group.

Key Properties Comparison

Compound Name Molecular Formula Molecular Weight clogP* Solubility (H₂O)
Target Compound C₁₁H₁₂ClN₂S 240.74 ~1.8 ~30 mg/mL
1-(4-Methyl-2-phenyl-thiazol-5-yl)ethylamine·HCl C₁₂H₁₅ClN₂S 254.78 ~2.1 ~25 mg/mL
2-(4-Chlorophenyl-thiazol-4-yl)ethylamine·2HCl C₁₁H₁₂Cl₂N₂S 283.20 ~2.3 >50 mg/mL
2-Phenyl-2-triazolylethylamine·HCl C₁₀H₁₃ClN₄ 224.69 ~1.2 ~15 mg/mL

*clogP estimated via fragment-based methods.

Preparation Methods

Hantzsch Condensation Approach

This classical method involves the condensation of α-haloketones with thiobenzamide derivatives to form the thiazole ring. For example, thiobenzamide reacts with α-bromoketones to yield 2-phenylthiazol-4-yl ethanamine intermediates, which are subsequently deprotected or modified to obtain the target amine hydrochloride.

  • Thiobenzamide precursors are prepared from corresponding benzamide derivatives.
  • α-Bromoketones are synthesized via Friedel–Crafts acylation of phenyl-substituted adamantane or related aromatic compounds.
  • The condensation reaction proceeds under mild conditions, typically in refluxing solvents such as ethanol or acetonitrile.

Suzuki–Miyaura Coupling Approach

This palladium-catalyzed cross-coupling method enables the formation of the 2-phenyl substituent on the thiazole ring by coupling a thiazole bromide intermediate with a phenylboronic acid derivative.

  • The thiazole bromide is synthesized via halogenation of the thiazole ring.
  • The phenylboronic acid or boronate ester is prepared from substituted phenyl precursors.
  • The coupling reaction is carried out under palladium catalysis with bases such as potassium carbonate in solvents like dioxane or toluene.

After coupling, the ethanamine side chain is introduced or revealed by hydrazinolysis or other deprotection steps.

Detailed Preparation Methodology

Stepwise Synthesis

Step Description Reagents/Conditions Notes
1 Preparation of α-bromoketone Friedel–Crafts acylation of phenyl derivatives with brominating agents Yields α-bromoketones essential for thiazole ring formation
2 Synthesis of thiobenzamide Conversion of benzamide derivatives to thiobenzamide Thiobenzamide acts as sulfur and nitrogen source for thiazole
3 Hantzsch condensation Reaction of thiobenzamide with α-bromoketone Forms 2-phenyl-1,3-thiazole ring with ethanamine side chain
4 Protection/deprotection steps Use of phthalimide or other protecting groups Protects amine functionality during coupling or modification
5 Suzuki–Miyaura coupling (optional) Pd-catalyzed coupling of thiazole bromide with phenylboronic acid Enables phenyl substitution at 2-position
6 Hydrazinolysis or deprotection Removal of protecting groups to free ethanamine Yields free amine intermediate
7 Formation of hydrochloride salt Treatment with hydrochloric acid in alcoholic solvents Improves compound stability and water solubility

Representative Synthetic Scheme

  • Starting from 2-thiazole bromide, Suzuki coupling with phenylboronic acid yields 2-phenylthiazole intermediate.
  • Hydrazinolysis of phthalimide-protected ethanamine derivative liberates free amine.
  • Final treatment with HCl in methanol or ethanol forms the hydrochloride salt of 1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-amine.

Reaction Conditions and Optimization

Parameter Typical Range Comments
Reaction temperature 40–100 °C Controlled to optimize yield and minimize side reactions
Reaction time 1–20 hours Depending on step and reagents
Solvents Ethanol, methanol, isopropanol, chloroform, dichloroethane Selection based on solubility and reaction compatibility
Catalysts Pd(PPh3)4 or Pd(dppf)Cl2 for Suzuki coupling Essential for efficient cross-coupling
pH for salt formation 1–3 (acidic) Ensures complete conversion to hydrochloride salt

Research Findings and Yield Data

A study synthesizing related 2-phenyl-1,3-thiazol-4-yl ethanamine derivatives reported:

  • Suzuki coupling yields: 60–75%
  • Hantzsch condensation yields: 50–70%
  • Overall yields after multi-step synthesis: approximately 17–25%, depending on route
  • Purity of hydrochloride salt: >98% by HPLC after recrystallization

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Yield Range
Hantzsch condensation Thiobenzamide + α-bromoketone condensation Straightforward, classical method Multi-step, moderate yields 50–70% per step
Suzuki–Miyaura coupling + deprotection Pd-catalyzed coupling followed by hydrazinolysis Enables versatile substitution, high selectivity Requires palladium catalyst, sensitive to conditions 60–75% coupling yield
Salt formation Acid treatment in alcohol Improves stability and solubility Requires careful pH control Quantitative

Q & A

Q. What spectroscopic methods are recommended for characterizing 1-(2-phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride, and how can data discrepancies be resolved?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to confirm the amine proton environment and aromatic thiazole ring structure. For hydrochloride salts, observe downfield shifts (~2-4 ppm) for NH2_2 protons due to protonation .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For salts, ensure ionization conditions (e.g., ESI+) account for chloride counterions.
    • Infrared (IR) Spectroscopy : Detect N–H stretching (~3200–3500 cm1^{-1}) and C–S/C=N vibrations (~600–1600 cm1^{-1}) in the thiazole ring.
    • Data Discrepancies : Cross-validate with X-ray crystallography (e.g., SHELX refinement ) or computational simulations (Multiwfn for electron density analysis ).

Q. How can solubility and stability be optimized for this compound in aqueous buffers for biological assays?

  • Methodological Answer :
    • Solubility : Test co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes. Adjust pH (4–6) to exploit amine hydrochloride’s solubility in mildly acidic conditions .
    • Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. For light-sensitive thiazoles, use amber vials and inert atmospheres .

Advanced Research Questions

Q. How can computational methods predict the electronic structure and reactivity of the thiazole-amine moiety?

  • Methodological Answer :
    • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, highlighting nucleophilic sites (amine group) and electrophilic regions (thiazole ring).
    • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to model protonation effects on the amine and thiazole’s aromaticity .
    • Reactivity Prediction : Simulate Fukui indices to identify sites prone to electrophilic/nucleophilic attack, aiding derivatization strategies .

Q. What strategies address contradictory bioactivity data in cell-based vs. in vivo studies for this compound?

  • Methodological Answer :
    • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid clearance pathways.
    • Protein Binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free drug concentration in vivo .
    • Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites contributing to discrepancies .

Q. How can crystallographic data resolve ambiguities in the hydrochloride salt’s solid-state structure?

  • Methodological Answer :
    • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (MeOH/EtOH). Refine using SHELXL to confirm chloride coordination and hydrogen-bonding networks.
    • Powder XRD (PXRD) : Compare experimental and simulated patterns (Mercury software) to detect polymorphs or hydrate formation .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for thiazole-amine derivatives targeting neurological receptors?

  • Methodological Answer :
    • Derivatization : Synthesize analogs via reductive amination (e.g., substituting phenyl with heteroaryl groups) .
    • In Vitro Assays : Screen against GPCR panels (e.g., dopamine D2, serotonin 5-HT1A_{1A}) using calcium flux or cAMP assays.
    • Data Analysis : Apply multivariate statistics (PCA or PLS regression) to correlate electronic descriptors (HOMO/LUMO gaps) with activity .

Q. What analytical workflows validate purity ≥98% for this compound in compliance with ISO/IEC 17043?

  • Methodological Answer :
    • HPLC-DAD/ELSD : Use C18 columns (ACN/0.1% TFA gradient) with diode-array detection (λ = 254 nm). Confirm purity via area normalization.
    • Residual Solvents : GC-MS headspace analysis for Class 2/3 solvents (ICH Q3C guidelines) .
    • Elemental Analysis : Verify Cl^- content via ion chromatography or argentometric titration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.